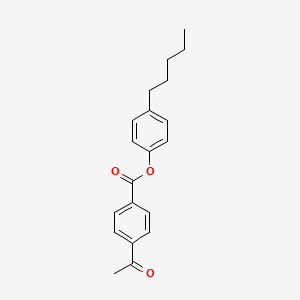![molecular formula C27H18N4O B14461648 1-Anilino-3-phenylpyrido[3,2-a]phenazin-5(7H)-one CAS No. 65954-40-7](/img/structure/B14461648.png)
1-Anilino-3-phenylpyrido[3,2-a]phenazin-5(7H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Anilino-3-phenylpyrido[3,2-a]phenazin-5(7H)-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of phenazinones, which are characterized by their fused ring systems and nitrogen-containing heterocycles.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Anilino-3-phenylpyrido[3,2-a]phenazin-5(7H)-one typically involves multi-step organic reactions. One common method includes the condensation of aniline with a suitable pyridophenazine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-Anilino-3-phenylpyrido[3,2-a]phenazin-5(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenazinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions to achieve desired substitutions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
1-Anilino-3-phenylpyrido[3,2-a]phenazin-5(7H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe in biological imaging and as a bioactive compound in drug discovery.
Medicine: Explored for its antitumor and antimicrobial properties, making it a candidate for developing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of 1-Anilino-3-phenylpyrido[3,2-a]phenazin-5(7H)-one involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity is attributed to its ability to intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells. Additionally, the compound may inhibit key enzymes involved in cellular metabolism, further contributing to its bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-7-anilino-2,8-dimethyl-5-(4-methylphenyl)phenazin-5-ium: Shares a similar phenazinone core but with different substituents, leading to variations in chemical properties and applications.
Ethyl 5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazin-7-ylcarbamate: Another related compound with notable antitumor activity.
Uniqueness
1-Anilino-3-phenylpyrido[3,2-a]phenazin-5(7H)-one stands out due to its unique combination of aniline and phenyl groups, which confer distinct electronic and steric properties. These features enhance its reactivity and potential for diverse applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
65954-40-7 |
|---|---|
Molekularformel |
C27H18N4O |
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
1-anilino-3-phenylpyrido[3,2-a]phenazin-5-ol |
InChI |
InChI=1S/C27H18N4O/c32-24-16-23-26(30-20-14-8-7-13-19(20)29-23)25-22(28-18-11-5-2-6-12-18)15-21(31-27(24)25)17-9-3-1-4-10-17/h1-16,32H,(H,28,31) |
InChI-Schlüssel |
CMIFNNDBMFYNBH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=C2)NC4=CC=CC=C4)C5=NC6=CC=CC=C6N=C5C=C3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}hexan-1-one](/img/structure/B14461588.png)



![4-Methoxybicyclo[5.2.0]nona-1,4,6-trien-3-one](/img/structure/B14461603.png)
![2-[(Cyanomethoxy)imino]-3-oxobutanamide](/img/structure/B14461605.png)



![3-Methyl-3-[1-(trimethylsilyl)ethenyl]cyclohexan-1-one](/img/structure/B14461625.png)

